1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
CAS No.:
Cat. No.: VC20209514
Molecular Formula: C22H32N2O3S
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32N2O3S |
|---|---|
| Molecular Weight | 404.6 g/mol |
| IUPAC Name | 1-[[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C22H32N2O3S/c1-16-6-5-7-17(2)20(16)23-10-12-24(13-11-23)28(26,27)15-22-9-8-18(14-19(22)25)21(22,3)4/h5-7,18H,8-15H2,1-4H3 |
| Standard InChI Key | AESDDWZZXFHKGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O |
Introduction
Chemical Architecture and Physicochemical Properties
Bicyclo[2.2.1]heptan Core
The bicyclo[2.2.1]heptane system forms the central scaffold of this compound, characterized by two fused cyclohexane rings in a norbornane-like configuration. The 7,7-dimethyl substitution imposes steric constraints, reducing conformational flexibility and potentially enhancing binding specificity to biological targets. This rigid backbone is further functionalized at the 2-position with a ketone group, which may participate in hydrogen bonding or serve as a site for derivatization.
Piperazine-Sulfonyl Substituent
A piperazine ring, substituted at the 4-position with a 2,6-dimethylphenyl group, is connected via a sulfonyl-methyl bridge to the bicyclic core. The sulfonyl group () introduces strong electron-withdrawing effects, which could influence the compound’s solubility and electrostatic interactions with proteins or nucleic acids. The 2,6-dimethylphenyl moiety adds hydrophobic character, likely contributing to membrane permeability or π-stacking interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.6 g/mol |
| Topological Polar Surface Area | 77.14 Ų (estimated) |
| LogP (octanol-water) | 4.35 (consensus estimate) |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodology and Challenges
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential modifications to construct the bicyclic core and attach the piperazine-sulfonyl moiety. While explicit details of the pathway remain proprietary, general strategies include:
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Bicyclo[2.2.1]heptan-2-one Formation: Diels-Alder reactions between cyclopentadiene and ketene derivatives, followed by methylation at the 7-position.
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Sulfonylation: Reaction of the bicyclic intermediate with chloromethyl sulfonyl chloride to introduce the sulfonyl-methyl group.
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Piperazine Coupling: Nucleophilic substitution between the sulfonyl chloride intermediate and 4-(2,6-dimethylphenyl)piperazine.
Critical Reagents and Conditions
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Oxidizing Agents: Hydrogen peroxide for sulfone formation.
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Reducing Agents: Lithium aluminum hydride for ketone reduction (if required).
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) to facilitate SN2 reactions.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Bicyclic core synthesis | Diels-Alder, 100–150°C, 12h |
| 2 | Sulfonyl-methyl addition | ClCH2SO2Cl, base, 0–5°C |
| 3 | Piperazine coupling | 4-(2,6-Dimethylphenyl)piperazine, DMF, 60°C |
Biological Activity and Mechanistic Insights
Putative Targets
Though direct pharmacological data remain limited, structural analogs suggest potential interactions with:
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Serotonin Receptors: Piperazine derivatives often exhibit affinity for 5-HT1A/2A receptors.
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Kinase Enzymes: Sulfonyl groups may bind ATP pockets in kinases like EGFR or VEGFR.
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Antimicrobial Targets: Bicyclic systems in compounds like camphor show antibacterial properties.
In Silico Predictions
Computational models indicate moderate gastrointestinal absorption (LogS = -5.52) but poor blood-brain barrier penetration (LogBB = -5.33 cm/s). The compound is predicted to inhibit cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4), necessitating caution in drug-drug interaction studies.
Comparative Analysis with Structural Analogs
Piperazine-Sulfonyl Derivatives
A closely related compound, 1-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, shares the piperazine-sulfonyl motif but lacks the bicyclic core. This analog demonstrates reduced topological complexity () and higher solubility (), highlighting how the bicyclic system influences physicochemical behavior.
Table 3: Structural and Property Comparison
| Parameter | Target Compound | 2,4-Dimethyl Analog |
|---|---|---|
| Molecular Weight | 404.6 g/mol | 310.4 g/mol |
| LogP | 4.35 | 3.78 |
| TPSA | 77.14 Ų | 64.5 Ų |
| CYP Inhibition | 1A2, 2C9, 3A4 | 2D6, 3A4 |
Future Research Trajectories
Target Deconvolution Studies
High-throughput screening against kinase libraries and GPCR panels is essential to identify primary targets. Fluorescence polarization assays could quantify binding affinities for prioritized candidates.
Synthetic Optimization
Exploring alternative routes, such as microwave-assisted synthesis or flow chemistry, may improve yields. For example, replacing DMF with cyclopentyl methyl ether (CPME) could enhance green chemistry metrics.
Preclinical Development
If bioactivity is confirmed, pharmacokinetic studies in rodent models should assess oral bioavailability and metabolic stability. Structural modifications, such as replacing the ketone with an amide, might enhance solubility.
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